molecular formula C16H18N2O2 B5760026 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No.: B5760026
M. Wt: 270.33 g/mol
InChI Key: JRUNSEDXUCPNTF-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to work through the activation of the innate immune system. This compound has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can lead to the destruction of cancer cells. This compound may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to activate the production of cytokines, such as TNF-alpha and IFN-alpha, which can lead to the destruction of cancer cells. This compound may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is that it has been extensively studied for its anti-cancer properties, and its mechanism of action is relatively well understood. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in some experiments.

Future Directions

There are a number of future directions for 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research. One area of interest is the development of new cancer treatments based on the anti-cancer properties of this compound. Another area of interest is the use of this compound as a tool for studying cancer biology and developing new cancer treatments. In addition, there is interest in exploring the anti-inflammatory and anti-angiogenic effects of this compound, which could have potential applications in the treatment of other diseases.

Synthesis Methods

2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form this compound. The synthesis of this compound is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-12(2)14(9-11)20-10-16(19)18-15-6-4-5-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUNSEDXUCPNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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